TAK-220 Exhibits a Different Binding Affinity Profile for Natural CCR5 Ligands Compared to Maraviroc
TAK-220 demonstrates a differential affinity profile for the natural CCR5 ligands RANTES (CCL5) and MIP-1α (CCL3) when directly compared to maraviroc. In CHO cells expressing human CCR5, TAK-220 inhibits the binding of [125I]RANTES with an IC50 of 3.5 nM and MIP-1α with an IC50 of 1.4 nM [1]. In contrast, maraviroc, tested in HEK-293 cell membranes, exhibits IC50 values of 5.2 nM for RANTES and 3.3 nM for MIP-1α [2]. This indicates that TAK-220 is a more potent inhibitor of MIP-1α binding (IC50 = 1.4 nM) compared to maraviroc (IC50 = 3.3 nM), a difference of approximately 2.4-fold [1][2].
| Evidence Dimension | Inhibition of [125I]RANTES and MIP-1α binding to human CCR5 |
|---|---|
| Target Compound Data | RANTES IC50: 3.5 nM; MIP-1α IC50: 1.4 nM |
| Comparator Or Baseline | Maraviroc (RANTES IC50: 5.2 nM; MIP-1α IC50: 3.3 nM) |
| Quantified Difference | TAK-220 is 2.4-fold more potent against MIP-1α; 1.5-fold more potent against RANTES. |
| Conditions | TAK-220: CHO cells expressing human CCR5; Maraviroc: HEK-293 cell membranes expressing CCR5. |
Why This Matters
This differential ligand displacement profile can be critical when selecting a tool compound for assays that depend on specific chemokine signaling pathways.
- [1] IUPHAR/BPS Guide to Pharmacology. TAK-220 ligand activity chart. View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. View Source
